methanone CAS No. 916584-45-7](/img/structure/B14180722.png)
[3-(Naphthalen-2-yl)azulen-1-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-2-yl)azulen-1-ylmethanone: is a complex organic compound characterized by the presence of naphthalene, azulene, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)azulen-1-ylmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of azulene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The resulting intermediate is then subjected to further reactions to introduce the phenyl group, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 3-(Naphthalen-2-yl)azulen-1-ylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-(Naphthalen-2-yl)azulen-1-ylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the compound. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitric acid
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced derivatives with altered electronic properties
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Naphthalen-2-yl)azulen-1-ylmethanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of aromatic hydrocarbons and their interactions with biological systems. It can be used as a probe to investigate the binding sites of enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of 3-(Naphthalen-2-yl)azulen-1-ylmethanone. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-2-yl)azulen-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Naphthalene derivatives: Compounds with similar naphthalene structures but lacking the azulene and phenyl groups.
Azulene derivatives: Compounds with azulene structures but lacking the naphthalene and phenyl groups.
Phenylmethanone derivatives: Compounds with phenylmethanone structures but lacking the naphthalene and azulene groups.
Uniqueness: 3-(Naphthalen-2-yl)azulen-1-ylmethanone is unique due to the combination of naphthalene, azulene, and phenyl groups in a single molecule. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
916584-45-7 |
|---|---|
Molekularformel |
C27H18O |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(3-naphthalen-2-ylazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-10-3-1-4-11-20)26-18-25(23-13-5-2-6-14-24(23)26)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
InChI-Schlüssel |
SVJSNVJKCHACMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC=C3C(=C2)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)

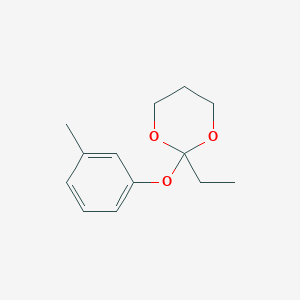
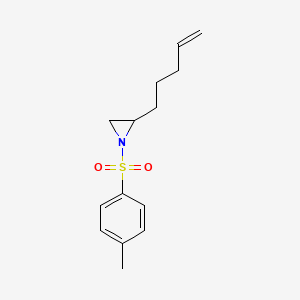
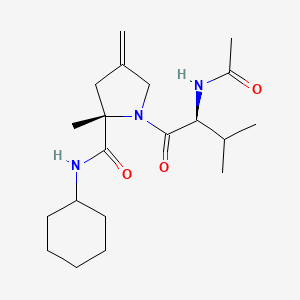
![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)
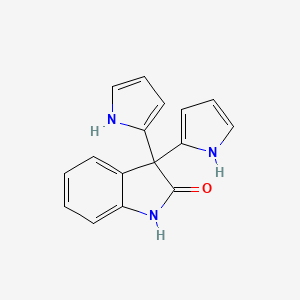
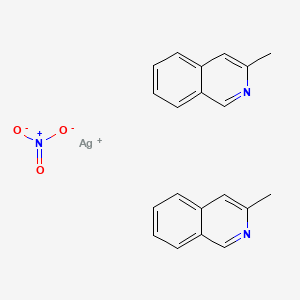
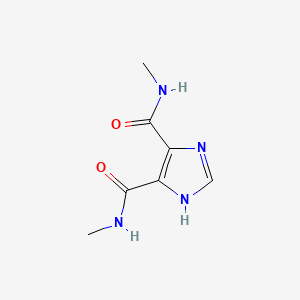


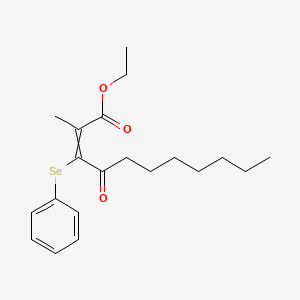
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
